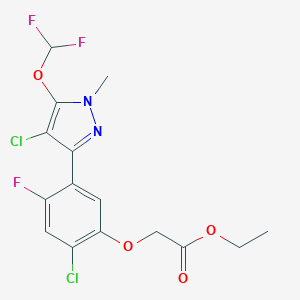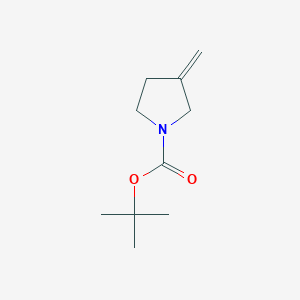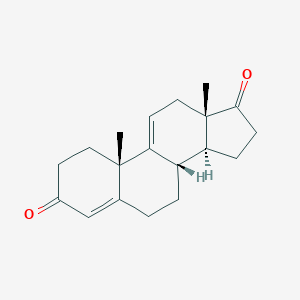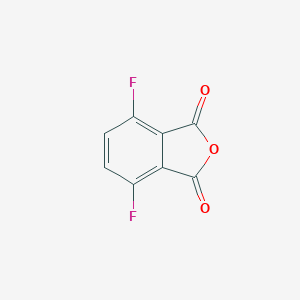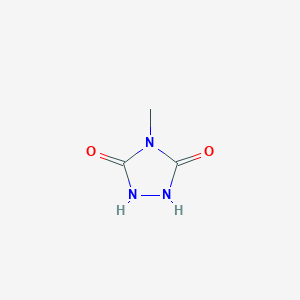
4-メチルウラゾール
概要
説明
4-Methyl-1,2,4-triazolidine-3,5-dione (MTD) is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound containing three nitrogen atoms, which makes it an attractive option for use in a wide range of chemical and biochemical experiments. MTD has been used in the synthesis of a variety of compounds, and it has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
- 合成における中間体: 4-メチルウラゾールは、さまざまな有機化合物の合成における貴重な中間体として機能します。そのユニークな構造は、より複雑な分子を構築するのに役立ちます。 研究者はしばしば、新しい材料や医薬品を作成するために、それを複数段階の反応に組み込みます .
- ラマン分光法: 研究者は、4-メチルウラゾールの振動スペクトルを異なる状態(固体および水溶液)で分析します。 これらの研究は、その分子構造、水素結合相互作用、およびコンフォメーション変化に関する洞察を提供します .
合成化学および有機合成
振動分光法と水素結合
作用機序
Target of Action
The primary targets of 4-Methylurazole are Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production, respectively .
Mode of Action
It is known to inhibit the metabolism of methanol and ethylene glycol by acting as a competitive inhibitor of alcohol dehydrogenase in the liver . This enzyme is crucial for the metabolism of methanol and ethylene glycol .
Biochemical Pathways
The inhibition of alcohol dehydrogenase by 4-Methylurazole affects the metabolism of methanol and ethylene glycol. Methanol is first metabolized by alcohol dehydrogenase to formaldehyde, which is then metabolized by formaldehyde dehydrogenase to formic acid . Similarly, ethylene glycol is first metabolized by alcohol dehydrogenase to glycolaldehyde, which is then further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . By inhibiting alcohol dehydrogenase, 4-Methylurazole slows the conversion of methanol and ethylene glycol to their more toxic metabolites .
Result of Action
By inhibiting the metabolism of methanol and ethylene glycol, 4-Methylurazole reduces the accumulation of toxic metabolites in the kidneys and eyes, thereby preventing organ damage . The main toxic effects of methanol metabolism are metabolic acidosis and visual impairment, while the main toxic effects of ethylene glycol metabolism are metabolic acidosis and kidney toxicity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOWWMZMXBLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936791 | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16312-79-1 | |
| Record name | Bicarbamimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-Methylurazole, also known as 4-Methyl-1,2,4-triazolidine-3,5-dione, exhibits a distinct molecular structure. Its key features include:
- Molecular Formula: C3H5N3O2
- Spectroscopic Data: Extensive spectroscopic analyses, including Raman, FT-IR, and NMR studies, have been conducted on 4-Methylurazole. These studies provide valuable insights into its vibrational modes, electronic transitions, and structural characteristics. For instance, its Raman spectrum confirms the presence of characteristic peaks associated with specific functional groups.
A: 4-Methylurazole demonstrates regioselective reactivity towards sugars, specifically targeting hydrazidic nitrogen atoms for substitution. This selectivity arises from the pyramidal geometry of the two hydrazidic nitrogen atoms in its urazole ring.
A: Yes, 4-Methylurazole can act as a dienophile in Diels-Alder reactions. Researchers have investigated its Diels-Alder reactions with various dienes, such as 11-substituted-1,6-methano[10]annulene and phencyclone. These reactions result in the formation of bicyclic adducts, highlighting the versatility of 4-Methylurazole in organic synthesis.
ANone: Studies comparing the aqueous phase pKa values of urazole and its methyl-substituted derivatives have revealed interesting insights into the influence of methyl substitution on acidity.
A: The unique reactivity and structural features of 4-Methylurazole have led to its exploration in medicinal chemistry. Researchers have synthesized various 8,10,12-triazaprostaglandin analogues incorporating the 1,2,4-triazolidine-3,5-dione core structure of 4-Methylurazole. These analogues demonstrate promising bronchodilator activity, suggesting the potential of 4-Methylurazole derivatives as therapeutic agents.
A: 4-Methylurazole plays a key role in a system for converting alcohols into haloalkanes. When combined with a tertiary phosphine and a methyl halide, 4-Methylurazole forms a betaine intermediate. This betaine facilitates a stereospecific SN2 reaction, leading to the formation of the corresponding alkyl halide with inversion of configuration at the reacting carbon center.
A: X-ray crystallographic studies have revealed that 4-Methylurazole molecules engage in intermolecular hydrogen bonding in the solid state. These hydrogen bonds involve the N-H groups of one molecule interacting with the carbonyl oxygen atoms of neighboring molecules, resulting in the formation of extended networks. This hydrogen bonding pattern significantly influences the packing arrangement and physical properties of 4-Methylurazole in the solid state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)


![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
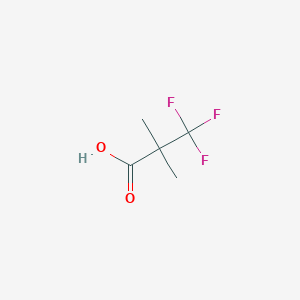
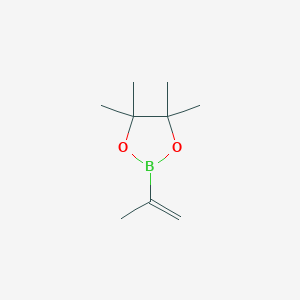
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)

![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)
